N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide
Description
The compound N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a heterocyclic amide featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-ethoxyphenyl group at position 4 and a butanamide chain at position 3. The butanamide moiety is further substituted with a 2-fluorophenoxy group. This structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (ethoxy) substituents, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C20H20FN3O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-3-16(27-17-8-6-5-7-15(17)21)20(25)22-19-18(23-28-24-19)13-9-11-14(12-10-13)26-4-2/h5-12,16H,3-4H2,1-2H3,(H,22,24,25) |
InChI Key |
NDGURFGGRXLKSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxyphenyl group:
Introduction of the fluorophenoxy group: The fluorophenoxy group is then attached to the butanamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Amide Chain Length
The substitution of the amide chain length significantly impacts molecular weight, solubility, and bioactivity. For example:
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (C₁₈H₁₆FN₃O₄, MW: 357.34) features a shorter acetamide chain compared to the target butanamide derivative.
- The target compound’s butanamide chain introduces greater conformational flexibility, which could enhance binding to hydrophobic pockets in biological targets.
Table 1: Amide Chain Comparison
| Compound | Amide Chain | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target compound | Butanamide | C₂₀H₂₀FN₃O₄ | ~397.39 | 2-fluorophenoxy |
| Acetamide analog | Acetamide | C₁₈H₁₆FN₃O₄ | 357.34 | 4-fluorophenoxy |
Positional Isomerism of Fluorophenoxy Substituents
The position of fluorine on the phenoxy group alters electronic and steric properties:
- 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide () has a fluorine at the para-position of the phenoxy group, while the target compound has ortho-substitution.
Substituent Effects on Aromatic Rings
The nature of substituents on the phenyl rings influences electronic distribution and bioactivity:
- BH52843 (2-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide, C₁₈H₁₆ClN₃O₃): The electron-withdrawing chlorine substituent may enhance electrophilic interactions but reduce solubility .
Table 2: Substituent Effects
| Compound | Substituent (R) | Electronic Effect | Molecular Weight |
|---|---|---|---|
| BH52843 | 4-Cl | Withdrawing | 357.79 |
| BH52844 | 4-OCH₃ | Donating | 353.37 |
Core Heterocycle Modifications
While the target compound features a 1,2,5-oxadiazole core, other heterocycles like 1,2,4-triazoles () exhibit distinct tautomeric behaviors and hydrogen-bonding capabilities. For example, 1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria, which influence their reactivity and biological interactions .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N3O3, with a molecular weight of 342.37 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Oxadiazole Derivative | A549 | 0.12 | |
| Doxorubicin (Reference) | MCF-7 | 0.79 - 5.51 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. The compound's structural modifications significantly influence its biological activity.
The mechanism through which this compound exerts its anticancer effects may involve the disruption of DNA replication processes and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can arrest the cell cycle at the G0-G1 phase, preventing further proliferation .
Case Studies
Several case studies have been conducted to explore the efficacy of oxadiazole derivatives in cancer treatment:
- Case Study: MCF-7 Cell Line
- Case Study: A549 and SK-MEL-2 Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
